molecular formula C13H10ClNO4 B2387416 Dimethyl 6-chloroquinoline-2,4-dicarboxylate CAS No. 438590-44-4

Dimethyl 6-chloroquinoline-2,4-dicarboxylate

Cat. No. B2387416
CAS RN: 438590-44-4
M. Wt: 279.68
InChI Key: AFFRIWTUOYSJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 6-chloroquinoline-2,4-dicarboxylate is a chemical compound with the molecular formula C13H10ClNO4 . It is used for research purposes and is not intended for human or veterinary use.


Synthesis Analysis

An efficient, useful, and one-pot protocol for the synthesis of quinoline-2,4-dicarboxylate scaffolds has been accomplished from aryl amines and dimethyl/diethyl acetylenedicarboxylates using 20 mol% molecular iodine as a catalyst in acetonitrile at 80 °C .


Molecular Structure Analysis

The molecular structure of Dimethyl 6-chloroquinoline-2,4-dicarboxylate consists of 13 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms .


Chemical Reactions Analysis

The synthesis of quinoline-2,4-dicarboxylate derivatives involves a pseudo three-component reaction. The pivotal role of molecular iodine in the formation of the major products, diester quinoline derivatives, and the minor product, triesters, is described in the mechanism .


Physical And Chemical Properties Analysis

The molecular weight of Dimethyl 6-chloroquinoline-2,4-dicarboxylate is 279.68 . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

1. Antimicrobial Activity

Dimethyl 6-chloroquinoline-2,4-dicarboxylate derivatives have shown promise in antimicrobial applications. A study synthesized substituted diethyl 4-(2-chloroquinolin-3-yl)-2,6-dimethylpyridine-3,5-dicarboxylates and found these compounds to exhibit potent antimicrobial activities. The compounds displayed more effective activities than the corresponding 1,4-DHPs, highlighting their potential in combating microbial infections (Kumar et al., 2017).

2. Photophysical Studies

The impact of structural modification on the photophysical response of quinoline derivatives, including dimethyl 6-chloroquinoline-2,4-dicarboxylate, has been investigated. This research provides insight into how modifications in the molecular structure of these compounds influence their photophysical behavior, which is crucial for applications in materials science and photonic devices (Kundu et al., 2016).

3. Cytotoxic Activity

A study evaluated the cytotoxic activity of a tropolone derivative, which includes a quinoline structure similar to dimethyl 6-chloroquinoline-2,4-dicarboxylate. The compound demonstrated significant cytotoxic effects on the A549 cell line, indicating potential applications in cancer research and treatment (Kit et al., 2022).

4. Anticancer Agent Development

Research into the development of novel quinoline derivatives, like dimethyl 6-chloroquinoline-2,4-dicarboxylate, for anticancer applications has been ongoing. These compounds have shown potential as apoptosis inducers and anticancer agents, with some derivatives exhibiting high blood-brain barrier penetration, making them candidates for treating brain tumors (Sirisoma et al., 2009).

properties

IUPAC Name

dimethyl 6-chloroquinoline-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4/c1-18-12(16)9-6-11(13(17)19-2)15-10-4-3-7(14)5-8(9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFRIWTUOYSJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 6-chloroquinoline-2,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.